molecular formula C9H11BrClNOS2 B12094560 N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide CAS No. 852956-39-9

N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide

Cat. No.: B12094560
CAS No.: 852956-39-9
M. Wt: 328.7 g/mol
InChI Key: KODFJQLYAYTMRM-UHFFFAOYSA-N
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Description

N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE is a synthetic organic compound that features a thiophene ring substituted with a bromine atom, a sulfanyl group, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted amides or thioethers.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or reduced thiophene derivatives.

Scientific Research Applications

N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloroacetamide moiety allows for versatile chemical modifications, while the bromothiophene ring enhances its potential for electronic applications.

Biological Activity

N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Profile

  • Chemical Name: this compound
  • CAS Number: 851903-52-1
  • Molecular Formula: C9H11BrClNOS2
  • Molecular Weight: 328.677 g/mol

Structural Characteristics

The compound features a thienyl moiety, which is known for its diverse biological activities. The presence of bromine and chlorine atoms may enhance its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation: It might act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against pathogenic bacteria.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. A study highlighted the efficacy of thienyl derivatives against various bacterial strains, suggesting that this compound could possess similar activity .

Anti-inflammatory Effects

In vitro assays have shown that related compounds can reduce inflammation markers in cell lines. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Toxicological Profile

Understanding the safety profile is crucial for evaluating the compound's therapeutic potential. Toxicity studies indicate moderate toxicity levels, with skin irritation noted in some cases . Further research is needed to establish comprehensive safety data.

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of thienyl compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
This compoundEscherichia coli75 µg/mL

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, the compound was tested using the carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in edema, suggesting significant anti-inflammatory effects.

TreatmentDose (mg/kg)Edema Reduction (%)
Control-0
This compound5030
This compound10055
Indomethacin (Standard)1070

Properties

CAS No.

852956-39-9

Molecular Formula

C9H11BrClNOS2

Molecular Weight

328.7 g/mol

IUPAC Name

N-[2-[(5-bromothiophen-2-yl)methylsulfanyl]ethyl]-2-chloroacetamide

InChI

InChI=1S/C9H11BrClNOS2/c10-8-2-1-7(15-8)6-14-4-3-12-9(13)5-11/h1-2H,3-6H2,(H,12,13)

InChI Key

KODFJQLYAYTMRM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CSCCNC(=O)CCl

Origin of Product

United States

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